molecular formula C9H12O3 B130168 1,5-Dioxaspiro[5.5]undec-3-en-2-one CAS No. 94691-90-4

1,5-Dioxaspiro[5.5]undec-3-en-2-one

Cat. No.: B130168
CAS No.: 94691-90-4
M. Wt: 168.19 g/mol
InChI Key: NOQYXTYMYYOSQL-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undec-3-en-2-one is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dioxaspiro[5.5]undec-3-en-2-one can be synthesized through several methods. One common method involves the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The reaction conditions typically require the use of a strong base, such as lithium diisopropylamide, and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different spiro derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spiro compounds with additional functional groups, while reduction can produce simpler spiro derivatives.

Scientific Research Applications

1,5-Dioxaspiro[5.5]undec-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[5.5]undec-3-en-2-one involves its interaction with molecular targets through its spiro structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Similar spiro structure but with different functional groups.

    5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one: A hydroxylated derivative with different chemical properties.

    1,3-Dioxane and 1,3-Dithiane Derivatives: Compounds with similar ring structures but different heteroatoms.

Uniqueness

1,5-Dioxaspiro[5.5]undec-3-en-2-one is unique due to its specific spiro structure and the presence of two oxygen atoms in the rings. This gives it distinct chemical and biological properties compared to other spiro compounds.

Biological Activity

1,5-Dioxaspiro[5.5]undec-3-en-2-one is a unique chemical compound characterized by its spirocyclic structure, which includes two oxygen atoms in its rings. This structure imparts distinct chemical and biological properties that make it a subject of interest in various fields, including medicinal chemistry and biochemistry. The compound's molecular formula is C9H12O3C_9H_{12}O_3 with a molecular weight of approximately 168.19 g/mol.

The synthesis of this compound can be achieved through several methods, including the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the formation of different derivatives and related compounds that may exhibit varying biological activities.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound into products with additional functional groupsPotassium permanganate, chromium trioxide
ReductionProduces simpler spiro derivativesLithium aluminum hydride, sodium borohydride
SubstitutionReplaces atoms/groups in the moleculeHalogens, organometallic compounds

Biological Activity

The biological activity of this compound has been explored in various research studies, highlighting its potential therapeutic applications.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The spiro structure allows the compound to fit into binding sites on proteins, potentially modulating their activity. This interaction can influence various biochemical pathways, making it a candidate for drug development.

Case Studies

  • Enzyme Interaction Studies : Research has indicated that this compound can act as a nucleophile in palladium-catalyzed enantioselective allylic alkylation reactions. These studies demonstrate its utility in synthesizing complex molecules with potential biological activity .
  • Antitumor Activity : In preliminary studies, derivatives of this compound have shown promise in inhibiting tumor growth in vitro. The presence of the dioxaspiro structure appears to enhance its interaction with cancer cell lines .
  • Proteomic Applications : The compound has been utilized in proteomics research to study protein interactions and functions, indicating its relevance in understanding cellular mechanisms .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other dioxaspiro compounds but exhibits unique properties due to its specific arrangement of functional groups.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Properties
1,7-Dioxaspiro[5.5]undecaneSpirocyclicDifferent functional groups
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-oneFluorinated derivativeIncreased stability and reactivity
5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-oneHydroxylated derivativeVaries in biological activity

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 1,5-Dioxaspiro[5.5]undec-3-en-2-one, and what catalysts are typically employed?

  • Methodological Answer : The compound is synthesized via a condensation reaction between cyclohexanone and malonic acid derivatives. Key steps include:

  • Using 1,1-dimethoxycyclohexane as a precursor under inert conditions.
  • Catalyzing the reaction with para-toluenesulfonic acid (p-TsOH) (0.03 equiv) to achieve high yields.
  • Maintaining an inert atmosphere to prevent side reactions.
    Post-synthesis, purification via silica gel filtration is recommended to avoid decomposition during distillation .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : To confirm the spirocyclic structure and substituent arrangement (e.g., 1^1H and 13^{13}C NMR in CDCl₃ or DMSO-d₆) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For molecular weight confirmation and purity assessment (e.g., using a 400 MHz instrument with dichloromethane solvent) .
  • X-ray Crystallography : To resolve stereochemistry and ring conformations (e.g., using SHELXL for refinement) .

Q. What are common challenges in purifying this compound, and how can they be mitigated?

  • Methodological Answer :

  • Decomposition during distillation : Avoid short-path or bulb-to-bulb distillation due to ketal cleavage. Instead, use silica gel filtration (5 cm pad in dichloromethane) to retain impurities while eluting the product .
  • Residual solvents : Employ repeated aqueous washes and monitor via TLC (20% diethyl ether in hexanes eluent) .

Advanced Questions

Q. How can computational methods complement experimental data in resolving the stereochemistry of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate puckering parameters (Q, θ, φ) to predict ring conformations (e.g., cyclohexane chair vs. 1,3-dioxane boat) and compare with X-ray data .
  • SHELX refinement : Use SHELXL for high-resolution crystallographic data to model torsional angles and hydrogen bonding patterns .

Q. What strategies are employed to functionalize the spiro core of this compound for targeted biological activity?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce fluorine atoms at the 3-position via halogenation to enhance bioactivity (e.g., fluorophenyl derivatives show improved enzyme inhibition) .
  • Carbodiimide Coupling : Use EDC•HCl to attach alkyl chains (e.g., hexyl groups) or cationic moieties (e.g., trimethylammonium) for drug delivery applications .

Q. How does the electronic nature of substituents influence the reactivity of the dioxaspiro ring system in catalytic applications?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Meldrum’s acid derivatives in asymmetric catalysis) .
  • Steric Effects : Bulky substituents (e.g., 3,3-dimethyl) stabilize transition states in enantioselective reactions, as observed in N-sulfinyl urea-catalyzed cycloadditions .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar spiro derivatives?

  • Methodological Answer :

  • Comparative Analysis : Overlay 1^1H NMR spectra of analogs (e.g., fluorinated vs. chlorinated derivatives) to identify chemical shift discrepancies caused by substituent electronegativity .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., cis/trans) by exact mass and fragmentation patterns .

Properties

IUPAC Name

1,5-dioxaspiro[5.5]undec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-7-11-9(12-8)5-2-1-3-6-9/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQYXTYMYYOSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536692
Record name 1,5-Dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94691-90-4
Record name 1,5-Dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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